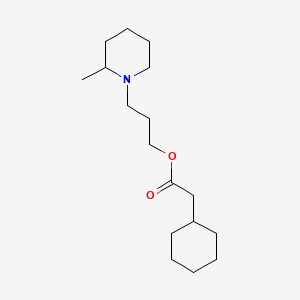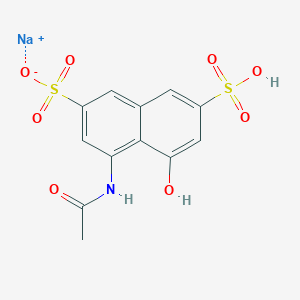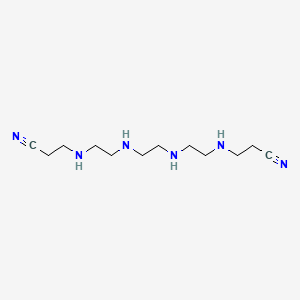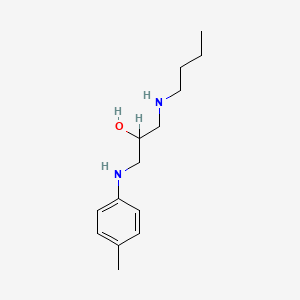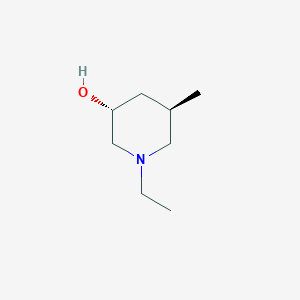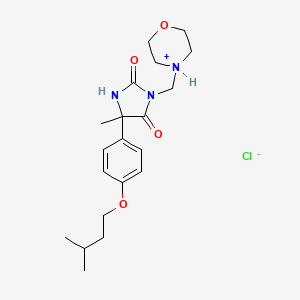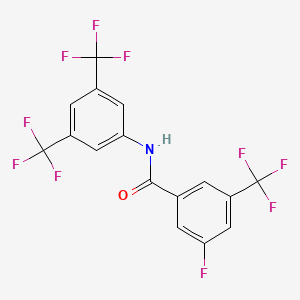![molecular formula C6H18Cl2CuN4 B13779655 copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride CAS No. 94955-60-9](/img/structure/B13779655.png)
copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride is a coordination compound with the molecular formula C6H18Cl2CuN4. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its ability to form stable complexes with copper ions, making it useful in various chemical reactions and processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride typically involves the reaction of copper chloride with N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine. The reaction is carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to achieve consistent product quality. The reaction mixture is typically subjected to purification steps, such as filtration and crystallization, to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Copper;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo ligand substitution reactions where the amine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions typically involve other amines or phosphines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper oxides, while reduction can produce copper metal or lower oxidation state complexes .
Applications De Recherche Scientifique
Copper;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential in cancer therapy as a copper-based drug delivery system.
Industry: Utilized in electroplating processes and as a stabilizer in the production of polymers.
Mécanisme D'action
The mechanism of action of copper;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can bind to metal ions in enzymes, altering their activity and leading to various biochemical effects. In antimicrobial applications, it disrupts cell membranes, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-aminoethyl)ethylenediamine: Similar in structure but lacks the copper ion.
Triethylenetetramine: Another polyamine with similar coordination properties but different applications.
Tetraethylenepentamine: A larger polyamine with additional amine groups, offering different coordination chemistry.
Uniqueness
Copper;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride is unique due to its specific coordination with copper ions, which imparts distinct chemical and biological properties. Its ability to form stable complexes with copper makes it particularly useful in catalysis and biomedical applications .
Propriétés
Numéro CAS |
94955-60-9 |
|---|---|
Formule moléculaire |
C6H18Cl2CuN4 |
Poids moléculaire |
280.68 g/mol |
Nom IUPAC |
copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride |
InChI |
InChI=1S/C6H18N4.2ClH.Cu/c7-1-3-9-5-6-10-4-2-8;;;/h9-10H,1-8H2;2*1H;/q;;;+2/p-2 |
Clé InChI |
HENLSBIYEDLHIK-UHFFFAOYSA-L |
SMILES canonique |
C(CNCCNCCN)N.[Cl-].[Cl-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)
